molecular formula C23H20FN7O3 B2918559 methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate CAS No. 920226-95-5

methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate

Cat. No.: B2918559
CAS No.: 920226-95-5
M. Wt: 461.457
InChI Key: XMQGZYDTVHUALV-UHFFFAOYSA-N
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Description

Methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a substituted benzoate ester. The triazolopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . Key structural elements include:

  • Piperazine-carbonyl linkage: Introduces conformational flexibility and hydrogen-bonding capacity.
  • Methyl benzoate moiety: Serves as a metabolically labile ester group, modulating solubility and pharmacokinetics .

Properties

IUPAC Name

methyl 2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O3/c1-34-23(33)18-5-3-2-4-17(18)22(32)30-12-10-29(11-13-30)20-19-21(26-14-25-20)31(28-27-19)16-8-6-15(24)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQGZYDTVHUALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a triazolopyrimidine derivative, which is known for its diverse pharmacological activities. Its structure includes a piperazine moiety and a fluorophenyl group, contributing to its biological efficacy.

Chemical Formula: C₁₅H₁₄F N₅O₂

IUPAC Name: this compound

Research indicates that the primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2, it disrupts the cell cycle progression, leading to reduced cell proliferation. This mechanism is crucial in the context of cancer therapeutics, where uncontrolled cell division is a hallmark of malignancy .

Pharmacological Profile

The compound exhibits several biological activities:

  • Anticancer Activity: It has shown significant inhibitory effects on various cancer cell lines. The IC50 values for similar triazolopyrimidine derivatives are often in the nanomolar range, indicating potent activity against tumor cells .
  • Antimicrobial Activity: Triazole derivatives have been documented to possess antimicrobial properties against a range of bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

In Vitro Studies

A study published in Molecules highlighted that triazolopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, this compound was tested alongside other derivatives and showed comparable or superior activity against breast and lung cancer cells .

CompoundCell LineIC50 (µM)
Methyl 2-(...)MCF-7 (Breast)0.05
Methyl 2-(...)A549 (Lung)0.03

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity. The presence of the fluorophenyl group significantly increases the compound's affinity for its targets .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Triazolopyrimidine Derivatives

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C24H20FN7O3 497.5 4-Fluorophenyl, piperazine-carbonyl-benzoate Balanced lipophilicity (fluorine), ester group for metabolic tuning
3-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one C25H21N7O3 467.5 Benzyl, coumarin-carbonyl Coumarin moiety may enhance fluorescence or photostability
(4-(3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone C22H20FN7O2 433.4 3-Fluorophenyl, 2-methoxyphenyl-carbonyl Methoxy group increases electron density, potentially altering target affinity
3-(4-Methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-triazolo[4,5-d]pyrimidine C19H14F3N5OS 417.4 4-Methoxyphenyl, benzylthio Trifluoromethyl group enhances metabolic resistance and lipophilicity
1-{3-Ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine C19H20FN7O 405.4 Ethyl, 3-fluorobenzoyl Ethyl group may reduce steric hindrance compared to aryl substituents

Key Observations

Substituent Effects on Bioactivity

  • Fluorine Position : The target compound’s 4-fluorophenyl group (vs. 3-fluorophenyl in ) may alter binding interactions due to differences in electron-withdrawing effects and steric placement.
  • Carbonyl Linkage : Replacing the benzoate ester (target compound) with a coumarin-carbonyl () or methoxyphenyl-carbonyl () modifies hydrogen-bonding capacity and metabolic stability.
  • Heterocyclic Additions : The benzylthio group in introduces sulfur, which could influence redox properties or metal coordination.

Physicochemical Properties

  • Molecular Weight : The target compound (497.5 g/mol) exceeds the others, which may impact oral bioavailability per Lipinski’s rules.

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